Cas no 35485-71-3 ((2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone)
(2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone Chemical and Physical Properties
Names and Identifiers
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- (2-Chloro-5-nitrophenyl)(p-tolyl)methanone
- (2-chloro-5-nitrophenyl)(4-methylphenyl)methanone(SALTDATA: FREE)
- 2-Chloro-5-nitro-4'-methylbenzophenone
- CHEMBRDG-BB 6606949
- 2-chloro-4'-methyl-5-nitro-benzophenone
- (2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone
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- Inchi: InChI=1S/C14H10ClNO3/c1-9-2-4-10(5-3-9)14(17)12-8-11(16(18)19)6-7-13(12)15/h2-8H,1H3
- InChI Key: YAHRMDKLABSJKX-UHFFFAOYSA-N
- SMILES: CC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Computed Properties
- Exact Mass: 275.03500
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
Experimental Properties
- Density: 1.327
- Boiling Point: 436.2°C at 760 mmHg
- Flash Point: 217.6°C
- Refractive Index: 1.613
- PSA: 62.89000
- LogP: 4.31080
(2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C614238-10mg |
(2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone |
35485-71-3 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C614238-50mg |
(2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone |
35485-71-3 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C614238-100mg |
(2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone |
35485-71-3 | 100mg |
$ 80.00 | 2022-06-06 | ||
| A2B Chem LLC | AF67486-1g |
(2-Chloro-5-nitrophenyl)(p-tolyl)methanone |
35485-71-3 | 95% | 1g |
$63.00 | 2024-04-20 | |
| Key Organics Ltd | BS-37739-1g |
(2-Chloro-5-nitrophenyl)(p-tolyl)methanone |
35485-71-3 | >95% | 1g |
£133.00 | 2025-02-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1403310-1g |
(2-Chloro-5-nitrophenyl)(p-tolyl)methanone |
35485-71-3 | 95+% | 1g |
¥583.00 | 2024-05-17 | |
| 1PlusChem | 1P00C6HQ-1g |
(2-chloro-5-nitrophenyl)(4-methylphenyl)methanone |
35485-71-3 | 95% | 1g |
$72.00 | 2025-02-26 | |
| A2B Chem LLC | AF67486-250mg |
(2-Chloro-5-nitrophenyl)(p-tolyl)methanone |
35485-71-3 | 95% | 250mg |
$23.00 | 2023-12-30 |
(2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone Related Literature
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on (2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone
(2-Chloro-5-Nitrophenyl)(4-Methylphenyl)Methanone: A Comprehensive Overview
The compound with CAS No. 35485-71-3, commonly referred to as (2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which combines a chloro-substituted nitrobenzene group with a methyl-substituted acetophenone moiety. The molecule's structure not only imparts distinctive chemical properties but also opens up avenues for various applications in both academic and industrial settings.
Recent studies have highlighted the potential of (2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone in the development of advanced materials. Researchers have explored its role in the synthesis of novel polymers, where its electron-withdrawing groups contribute to enhanced thermal stability and mechanical properties. This has been particularly useful in the production of high-performance plastics for aerospace and automotive industries.
In the pharmaceutical sector, this compound has shown promise as a precursor for bioactive molecules. Its ability to undergo various substitution and condensation reactions makes it a valuable intermediate in drug discovery processes. For instance, studies have demonstrated its potential in the synthesis of anti-inflammatory agents and antioxidants, which are critical for developing new therapeutic strategies.
The synthesis of (2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone involves a multi-step process that typically begins with the preparation of the respective aromatic precursors. The reaction conditions, including temperature and catalyst selection, play a crucial role in ensuring high yields and purity. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and environmental impact.
From an environmental perspective, understanding the degradation pathways of (2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone is essential for assessing its ecological footprint. Research indicates that under specific conditions, such as UV irradiation or microbial action, the compound undergoes transformation into less hazardous byproducts. This knowledge is vital for developing sustainable industrial practices and minimizing ecological risks.
In conclusion, (2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone stands as a versatile molecule with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent research advancements, underscore its importance in modern chemistry. As ongoing studies continue to uncover new potentials, this compound is poised to play an even greater role in shaping future innovations.
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